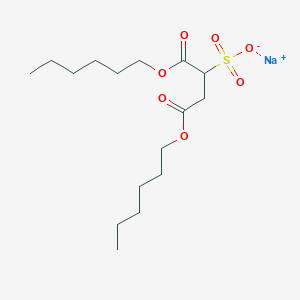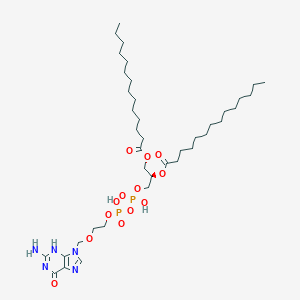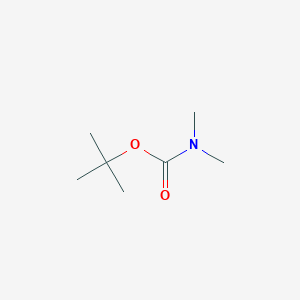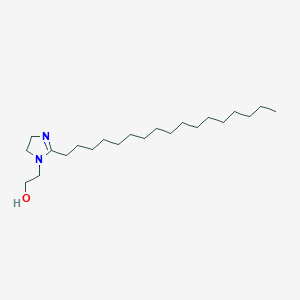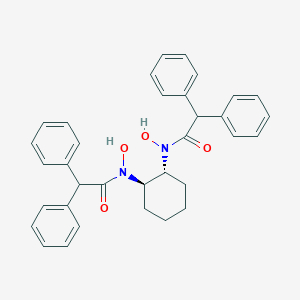
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)
Description
Synthesis Analysis
The synthesis of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes has been explored, demonstrating the versatility of cyclohexane derivatives in forming coordination compounds. The Schiff base ligand was prepared and subsequently used to form complexes with Cu(II), Co(II), and Ni(II) ions. Analytical and spectroscopic methods confirmed the composition and monodentate nature of the ligand in these complexes, which were found to be non-electrolytes and exhibited binuclear characteristics .
Molecular Structure Analysis
The molecular structure of the ligand was elucidated using single-crystal analysis, revealing that it crystallizes in the monoclinic system with a P2(1)/C space group. This structural information is crucial for understanding the ligand's coordination behavior and the properties of its metal complexes .
Chemical Reactions Analysis
The electrochemical properties of the metal complexes were studied, showing a range of redox waves that are indicative of the oxidation and reduction processes of the metal ions. These properties are essential for potential applications in catalysis or materials science .
Physical and Chemical Properties Analysis
The ligand and its metal complexes exhibit interesting thermal properties, as well as specific electrochemical behaviors that are dependent on the metal ion involved. The thermal stability and electrochemical activity of these compounds could be leveraged in various applications, such as in the design of new materials or as catalysts in organic synthesis .
Case Studies and Additional Synthesis Methods
While the specific compound "N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)" was not directly mentioned in the provided papers, related cyclohexane derivatives have been synthesized using environmentally friendly methods. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives was achieved with high yields using urea as a catalyst under ultrasound, highlighting the potential for green chemistry approaches in the synthesis of complex organic compounds . Additionally, a brief synthesis of similar derivatives catalyzed by TEAOH in various solvents was reported, offering a practical method that operates at room temperature and is applicable to a wide range of aromatic and heteroaromatic aldehydes . These studies provide insights into the synthesis of cyclohexane-based compounds that could be relevant for the synthesis and application of "N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)".
Scientific Research Applications
Asymmetric Hydroformylation
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) and similar compounds are used in asymmetric hydroformylation. Rhodium complexes with chiral bidentate phosphorus ligands bearing a saturated ring skeleton, such as cyclohexane, demonstrate high stereoselectivity in this process. This application is significant in producing optically active compounds for pharmaceuticals and agrochemicals (Hayashi et al., 1979).
Asymmetric Homogeneous Hydrogenation
The compound is also relevant in asymmetric homogeneous hydrogenation. Rhodium(I) complexes containing this compound or its analogs can catalyze the hydrogenation of certain acids and esters, producing compounds with high optical purity. Such applications are crucial in the synthesis of enantiomerically pure compounds (Glaser et al., 1978).
Synthesis and Crystal Structures
The synthesis and crystal structures of ruthenium(II) complexes with P,P-ligands derived from (1R,2R)-1,2-diaminocyclohexane, closely related to the compound , highlight its role in catalysis and material science. These complexes are studied for their potential in catalytic activities like Diels-Alder reactions (Arena et al., 2010).
Chiral Recognition in Catalysis
The compound and its derivatives are used for chiral recognition in catalytic hydrogenation. Chiral diphosphines derived from cyclohexanediamine, similar to the compound , show effectiveness as homogeneous catalysts for the hydrogenation of certain acids, with the products' optical yield depending on the diphosphine ligand used (Kashiwabara et al., 1980).
Enantio-differentiation of Molecules
This compound, as a C2 symmetric chiral hydroxamic acid, serves as a unique probe for the discrimination of molecules with diverse functionalities. It is used for the accurate measurement of enantiomeric excess, which is essential in stereochemistry and pharmaceutical research (Lakshmipriya et al., 2015).
Host Compounds in Supramolecular Chemistry
Compounds related to N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) have been designed as host compounds in supramolecular chemistry. Their inclusion ability for guest compounds plays a significant role in the development of molecular recognition systems (Toda et al., 1997).
Metal Complex Catalysis
The compound's derivatives are used in synthesizing metal complexes, which have applications in catalysis, such as the oxidation of organic compounds like styrene, cyclohexene, and cyclohexane (Maurya et al., 2007).
properties
IUPAC Name |
N-[(1R,2R)-2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2/t29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKBHXVAXWHEQT-LOYHVIPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461826 | |
| Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860036-16-4 | |
| Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)-1,2-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the catalytic applications of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)?
A1: N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) functions as a ligand in conjunction with vanadium or molybdenum salts. [] This complexation enables asymmetric oxidation reactions, specifically targeting allylic alcohols, sulfides, and phosphines. [] Further research is necessary to fully elucidate the reaction mechanisms and explore potential applications in asymmetric synthesis.
Q2: What is the structural characterization of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)?
A2: N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is characterized by the following:
- Molecular Formula: C34H34N2O4 []
- Molecular Weight: 534.64 g/mol []
- Other Data: Melting point: 200-205°C, Optical activity: Available but specific rotation not provided in the abstract. []
Q3: What are the material compatibility and stability characteristics of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)?
A3: The provided research indicates that N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is soluble in common organic solvents such as chloroform, dichloromethane, methanol, and DMSO. [] It is available as a beige powder from suppliers like Sigma-Aldrich and Tokyo Chemical Industry. [] While generally stable, it should be stored in a dry environment away from strong oxidizing agents due to the potential for hazardous decomposition under fire conditions. [] Detailed stability studies under various conditions (temperature, humidity, light) would be valuable for a comprehensive assessment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



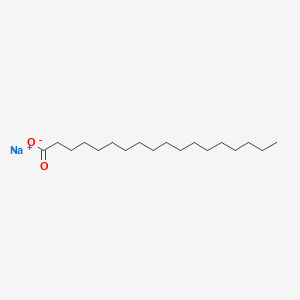
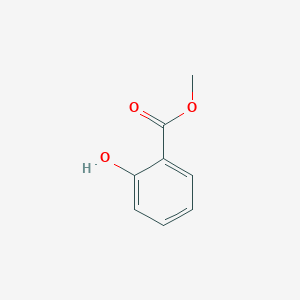
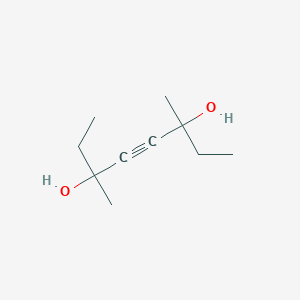
![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)

![6-Chloro-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B148166.png)
